molecular formula C13H14N2O3 B1392567 (3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid CAS No. 1242994-41-7

(3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Cat. No. B1392567
M. Wt: 246.26 g/mol
InChI Key: WQYOCDXAHYBJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, also known as TMQA, is a compound that has been studied for its potential applications in science and medicine. This compound is a derivative of quinoxaline and has been found to possess a variety of beneficial biochemical and physiological effects.

Scientific Research Applications

Aldose Reductase Inhibitors for Diabetes Treatment

(3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives have been synthesized as potent and selective inhibitors of aldose reductase (AR), a novel target for treating diabetes complications. These derivatives exhibit IC50 values in the low nanomolar to micromolar range, indicating their effectiveness in this application (Wu et al., 2013), (Qin et al., 2015).

Anti-inflammatory and Analgesic Agents

The compound has been utilized in the synthesis of new derivatives with potential anti-inflammatory and analgesic properties. These derivatives show promising activity, making them significant in the development of non-steroidal anti-inflammatory and analgesic agents (Wagle et al., 2008), (Wagle et al., 2008).

Antimicrobial Activity

This compound has also been incorporated into the design and synthesis of derivatives that exhibit antimicrobial properties. Such derivatives have been screened for in vitro antibacterial and antifungal activities, demonstrating their potential in combating various pathogenic strains (Wagle et al., 2008).

Anticonvulsant Activity

Further research into (3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives has shown that they possess anticonvulsant activities. These derivatives have been synthesized and evaluated in vivo, revealing compounds that are effective in experimental models for epilepsy (El Kayal et al., 2019).

properties

IUPAC Name

2-(3,6,7-trimethyl-2-oxoquinoxalin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-7-4-10-11(5-8(7)2)15(6-12(16)17)13(18)9(3)14-10/h4-5H,6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYOCDXAHYBJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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